Cas no 2172567-09-6 (tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate)

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate
- 2172567-09-6
- tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
- EN300-1627479
-
- Inchi: 1S/C17H26N2O3/c1-12-11-13(17(18)7-9-21-10-8-17)5-6-14(12)19-15(20)22-16(2,3)4/h5-6,11H,7-10,18H2,1-4H3,(H,19,20)
- InChI Key: DTRRCRLLBQJVDU-UHFFFAOYSA-N
- SMILES: O1CCC(C2C=CC(=C(C)C=2)NC(=O)OC(C)(C)C)(CC1)N
Computed Properties
- Exact Mass: 306.19434270g/mol
- Monoisotopic Mass: 306.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 73.6Ų
tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627479-1.0g |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 1g |
$1543.0 | 2023-05-26 | ||
Enamine | EN300-1627479-0.5g |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 0.5g |
$1482.0 | 2023-05-26 | ||
Enamine | EN300-1627479-2.5g |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 2.5g |
$3025.0 | 2023-05-26 | ||
Enamine | EN300-1627479-10.0g |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1627479-0.25g |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 0.25g |
$1420.0 | 2023-05-26 | ||
Enamine | EN300-1627479-1000mg |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 1000mg |
$1543.0 | 2023-09-22 | ||
Enamine | EN300-1627479-10000mg |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 10000mg |
$6635.0 | 2023-09-22 | ||
Enamine | EN300-1627479-500mg |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 500mg |
$1482.0 | 2023-09-22 | ||
Enamine | EN300-1627479-2500mg |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 2500mg |
$3025.0 | 2023-09-22 | ||
Enamine | EN300-1627479-5000mg |
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |
2172567-09-6 | 5000mg |
$4475.0 | 2023-09-22 |
tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate Related Literature
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate
tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate: A Comprehensive Overview
The compound tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate, identified by the CAS registry number 2172567-09-6, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structural features, which include a tert-butyl group, a carbamate functional group, and a substituted phenyl ring. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate, allowing researchers to explore its potential in diverse applications. One of the most promising areas of research involves its use as an intermediate in the synthesis of advanced materials, such as high-performance polymers and nanomaterials. The compound's ability to undergo various chemical transformations, including nucleophilic substitutions and condensation reactions, has been extensively studied in recent years.
In addition to its role in materials science, tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate has also garnered attention in the field of medicinal chemistry. Its structural similarity to certain bioactive compounds suggests potential applications in drug design and development. Researchers have explored its ability to act as a precursor for bioisosteric replacements, which can enhance the pharmacokinetic properties of drugs without altering their biological activity significantly.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of a suitable phenol derivative with tert-butyl chloroformate in the presence of a base, followed by subsequent modifications to introduce the 4-aminooxan ring. Recent studies have focused on optimizing these reaction conditions to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.
From an environmental perspective, the development of sustainable synthesis routes for tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate has become a priority. Scientists are increasingly adopting atom-efficient reactions and recyclable catalysts to minimize waste and reduce the environmental footprint of its production. These efforts align with global initiatives aimed at promoting sustainable chemical manufacturing practices.
In conclusion, tert-butyl N-4-(4-aminooxan-4-yl) span> - - - - - - - -< sup > sup > - methylpheny l carbamate represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, ensure that it will remain a focal point for future research and innovation.
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